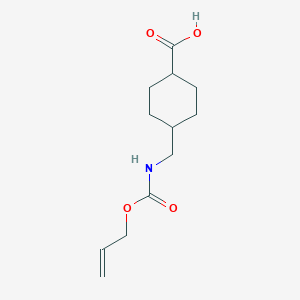
(1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid: is a synthetic organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of an allyloxycarbonyl group, an aminomethyl group, and a cyclohexane ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexane ring The allyloxycarbonyl group is introduced through a reaction with allyl chloroformate, while the aminomethyl group is added via a reductive amination process
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, is common in large-scale synthesis. These methods ensure high purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in inhibiting specific enzymes and pathways involved in diseases such as cancer and inflammation.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and modulating biochemical pathways. This interaction is facilitated by the presence of the allyloxycarbonyl and aminomethyl groups, which enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: Known for its antifibrinolytic properties, this compound is used to inhibit plasmin-induced fibrinolysis.
trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid: Used in peptide synthesis, this compound features an Fmoc protecting group.
Uniqueness: (1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid stands out due to its allyloxycarbonyl group, which provides unique reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H19NO4 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
4-[(prop-2-enoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-2-7-17-12(16)13-8-9-3-5-10(6-4-9)11(14)15/h2,9-10H,1,3-8H2,(H,13,16)(H,14,15) |
InChI-Schlüssel |
FXAUEVWOFQRGEV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)NCC1CCC(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















